Home > Products > Screening Compounds P112373 > 4-[(4Z)-3-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide
4-[(4Z)-3-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide -

4-[(4Z)-3-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide

Catalog Number: EVT-4043755
CAS Number:
Molecular Formula: C17H14N4O5S
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While a precise synthesis protocol for this compound is not available in the provided information, similar pyrazoline derivatives are often synthesized via a condensation reaction between a substituted chalcone and a hydrazine derivative, such as 4-hydrazinylbenzenesulfonamide. [, , ] This reaction typically requires a catalyst and heating.

Molecular Structure Analysis
  • A planar or near-planar pyrazoline ring. [, , , ]
  • A benzenesulfonamide substituent potentially forming a dihedral angle with the pyrazoline ring. [, , ]
  • A 3-nitrobenzylidene group, which may exhibit conformational flexibility. []
  • Potential for intramolecular hydrogen bonding interactions involving the sulfonamide, pyrazoline carbonyl, and nitro groups. [, , , , , , ]
Applications
  • Drug discovery: Many pyrazoline derivatives show promising anticancer, [] antimicrobial, [, ] and analgesic [] activities, highlighting their potential for drug development.
  • Material science: Some pyrazoline derivatives find applications as fluorescent probes, [] optical brighteners, and in other materials due to their unique electronic and optical properties.

Relevance: This compound shares the core pyrazole-benzenesulfonamide structure with 4-[3-Methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide. The presence of different substituents at the 4-position of the pyrazole ring highlights the structural diversity within this class of compounds and its potential impact on their crystal packing and intermolecular interactions. []

(E,E)-4-{4-[3-(4-Chloroanilino)-1-hydroxybut-2-enylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide

Compound Description: Similar to the previous compound, this molecule also contains a pyrazole ring with a benzenesulfonamide group at position 1. It features a conjugated =C—C=C—Cmethyl substituent at the pyrazole's 4-position. [] The study focuses on its crystal structure, demonstrating a slight twist between the benzene and pyrazole rings. Intramolecular hydrogen bonding involving amine and hydroxy groups is observed. Notably, intermolecular hydrogen bonding interactions, specifically N—Hamido⋯Npyrazole, lead to the formation of linear chains within the crystal lattice. []

Relevance: This compound's relevance to 4-[3-Methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide stems from their shared pyrazole-benzenesulfonamide framework. The variation in substituents at the 4-position of the pyrazole ring, in this case, a (E,E)-4-[3-(4-chloroanilino)-1-hydroxybut-2-enylidene] group, underscores the structural diversity possible within this class of molecules. []

4-(3-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (Compound B8)

Compound Description: Compound B8 features a pyrazoline ring substituted with a 4-bromophenyl group at the 3-position, a 3,4-dimethoxyphenyl group at the 5-position, and a benzenesulfonamide group at the 1-position. This compound exhibited toxicological effects on rainbow trout, specifically on their antioxidant enzyme activity and hematological parameters. The research demonstrated that exposure to compound B8 led to a significant increase in malondialdehyde (MDA) levels in the liver and gills of the fish. [, ] This suggests oxidative stress and potential tissue damage induced by the compound. Furthermore, compound B8 exposure caused notable alterations in hematological parameters, indicating potential adverse effects on the fish's blood system. [, ]

Relevance: While this compound shares the core pyrazoline-benzenesulfonamide structure with 4-[3-Methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide, it lacks the 4-position carbonyl group on the pyrazoline ring and contains different substituents on the aromatic rings. These structural differences may contribute to variations in their biological activities and toxicological profiles. [, ]

Compound Description: This pyrazoline derivative features a 2-chlorophenyl group at the 3-position of the pyrazoline ring, a 2-methoxyphenyl group at the 5-position, and a benzenesulfonamide substituent at the 1-position. It was synthesized efficiently in a one-pot three-component reaction using microwave irradiation. The compound showed promising anti-breast cancer potential in molecular docking and dynamic studies. Its binding energy to the target protein was -7.17 kcal/mol, suggesting strong interactions. The study highlighted its potential as a lead compound for developing new anti-breast cancer agents. []

Relevance: EMP-1 is structurally similar to 4-[3-Methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide, sharing the core pyrazoline-benzenesulfonamide scaffold. The main differences lie in the substituents on the aromatic rings and the presence of a carbonyl group at the 4-position of the pyrazoline ring in the target compound. These structural variations could contribute to different biological activities and target specificities. []

4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Compound Description: This compound, also featuring a pyrazole ring with a benzenesulfonamide group at the 1-position, has a phenyl ring at the 3-position instead of a substituted benzylidene group. The study primarily focuses on its crystal structure, revealing nearly coplanar arrangements of the phenyl, pyrazole, and phenylene rings. Notably, the amino group participates in hydrogen bonding with the sulfonyl oxygen of one molecule and the ketonic oxygen of another, leading to the formation of layers within the crystal lattice. []

Relevance: This compound shares a strong structural similarity with 4-[3-Methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide due to the presence of the pyrazole and benzenesulfonamide rings. The key distinction lies in the substituent at the 4-position of the pyrazole ring. In this compound, a carbonyl group is present, while the target compound has a 3-nitrobenzylidene substituent. []

4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Compound Description: This compound exhibits a similar core structure to other related compounds, with a pyrazoline ring substituted with a 4-bromophenyl group at the 3-position, a 2,4-dimethoxyphenyl group at the 5-position, and a benzenesulfonamide group at the 1-position. Research on this compound focused on its effects on antioxidant enzymes and hematological parameters in rainbow trout. []

Relevance: The compound shares the core pyrazoline-benzenesulfonamide structure with 4-[3-Methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide. Still, it lacks the 4-position carbonyl group on the pyrazoline ring and bears different substituents on the aromatic rings. []

4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides

Compound Description: This series of compounds features a pyrazoline ring substituted with a 4-hydroxyphenyl group at the 3-position, various aryl groups at the 5-position, and a benzenesulfonamide group at the 1-position. These compounds demonstrated both cytotoxic and carbonic anhydrase (CA) inhibitory effects. Notably, compound 4, 4-[5-(4-chlorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide, exhibited significant tumor selectivity and potency, suggesting its potential as a lead compound for anticancer agent development. Additionally, these sulfonamides displayed a good inhibitory profile against hCA IX and XII, crucial isozymes involved in tumor cell growth and survival. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

Compound Description: This group of compounds is characterized by a thiazole ring linked to a 4,5-dihydro-1H-pyrazole ring via the 1-position of the pyrazole. A 1,2,3-triazole moiety is attached to the thiazole ring, further expanding the structural complexity. These compounds were synthesized through a multi-step process involving the preparation of chalcones, pyrazoline-N-thioamides, and finally, the target thiazole-pyrazoline hybrids. The research highlighted their potential as valuable building blocks in medicinal chemistry due to their diverse biological activities. []

Relevance: The 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles are structurally related to 4-[3-Methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide as both contain a pyrazoline ring as a core structural motif. The presence of different heterocyclic rings and substituents highlights the adaptability of the pyrazoline scaffold in constructing diverse molecular architectures for exploring a wide range of biological activities. []

Properties

Product Name

4-[(4Z)-3-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide

IUPAC Name

4-[(4Z)-3-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide

Molecular Formula

C17H14N4O5S

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C17H14N4O5S/c1-11-16(10-12-3-2-4-14(9-12)21(23)24)17(22)20(19-11)13-5-7-15(8-6-13)27(18,25)26/h2-10H,1H3,(H2,18,25,26)/b16-10-

InChI Key

JOCYSTJXGUZBOC-YBEGLDIGSA-N

SMILES

CC1=NN(C(=O)C1=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)S(=O)(=O)N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.